REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:18])[C:11]2[CH:16]=[CH:15][N:14]=[C:13](Cl)[CH:12]=2)[CH:5]=[CH:6][C:7]=1[CH3:8].[NH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>>[I:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:18])[C:11]2[CH:16]=[CH:15][N:14]=[C:13]([N:19]3[CH2:23][CH2:22][CH2:21][CH2:20]3)[CH:12]=2)[CH:5]=[CH:6][C:7]=1[CH3:8]
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1C)NC(C1=CC(=NC=C1)Cl)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1C)NC(C1=CC(=NC=C1)Cl)=O
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Excess pyrrolidine was removed in vacuo
|
Type
|
FILTRATION
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Details
|
The resulting solid was collected by filtration
|
Type
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CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1C)NC(C1=CC(=NC=C1)N1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18 mmol | |
AMOUNT: MASS | 7.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |